5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with cesium carbonate in dry dimethylformamide (DMF), followed by the addition of a substituted 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antibacterial and antifungal properties.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological molecules are of interest for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to bacterial enzymes, inhibiting their function and leading to antibacterial effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan: This compound shares the oxadiazole and chloromethyl groups but differs in its overall structure and properties.
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: This precursor compound is used in the synthesis of the target compound and has different chemical properties.
Uniqueness
5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is unique due to its combination of heterocyclic rings and functional groups, which confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C16H11ClFN5O2 |
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Molecular Weight |
359.74 g/mol |
IUPAC Name |
5-[[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C16H11ClFN5O2/c17-8-15-19-14(21-25-15)9-22-5-6-23-13(16(22)24)7-12(20-23)10-1-3-11(18)4-2-10/h1-7H,8-9H2 |
InChI Key |
WBMRAQWGJDRTBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=NOC(=N4)CCl)F |
Origin of Product |
United States |
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